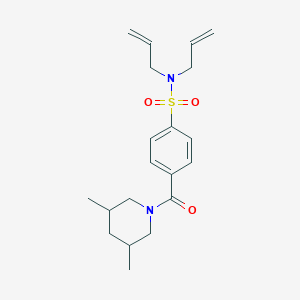

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide

Descripción

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a diallylamine group at the sulfonamide nitrogen and a 3,5-dimethylpiperidine carbonyl moiety at the para position of the benzene ring. The compound’s structure combines a sulfonamide backbone with a piperidine-based substituent, which may influence its physicochemical properties, target binding, and biological activity.

Propiedades

IUPAC Name |

4-(3,5-dimethylpiperidine-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-5-11-22(12-6-2)26(24,25)19-9-7-18(8-10-19)20(23)21-14-16(3)13-17(4)15-21/h5-10,16-17H,1-2,11-15H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABRFRZVNHDYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylpiperidine, which can be synthesized by hydrogenating 3,5-dimethylpyridine . The next step involves the acylation of 3,5-dimethylpiperidine with a suitable benzenesulfonyl chloride derivative to form the piperidine-benzenesulfonamide intermediate. Finally, the diallylation of the intermediate compound is carried out using allyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Allyl bromide and bases like sodium hydride (NaH) are used for diallylation reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The diallyl groups can also participate in radical polymerization reactions, leading to the formation of polymeric structures.

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

The following table summarizes structural analogs of benzenesulfonamide derivatives and their distinguishing attributes:

Functional Group Impact on Bioactivity

- Piperidine vs. Pyrazoline/Pyrimidine Rings :

The 3,5-dimethylpiperidine group in the target compound may enhance lipophilicity and membrane permeability compared to pyrazoline or pyrimidine rings in analogs. Piperidine derivatives are often associated with CNS penetration or protease inhibition, whereas pyrazoline-containing analogs () exhibit carbonic anhydrase inhibition, a common sulfonamide target . - Diallyl vs. Methyl/Aryl Groups :

The diallyl sulfonamide in the target compound could reduce crystallinity and enhance solubility relative to N-methyl or aryl-substituted analogs (e.g., ).

Computational and Experimental Insights

- Molecular Docking : Tools like AutoDock Vina () are widely used to predict binding modes of benzenesulfonamide derivatives. For instance, pyrazoline analogs () likely bind carbonic anhydrase via the sulfonamide group coordinating the active-site zinc ion .

- Synthetic Accessibility : The target compound’s synthesis would require sequential acylation and sulfonamide alkylation, similar to methods described for pyrazoline derivatives () or chromen-linked sulfonamides () .

Actividad Biológica

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group attached to a benzene ring, with a piperidine derivative providing structural complexity. The synthesis typically involves the reaction of 3,5-dimethylpiperidine with appropriate sulfonyl chlorides under basic conditions to yield the desired product.

Biological Activity Overview

N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide has been evaluated for various biological activities, primarily focusing on its inhibitory effects on carbonic anhydrases (CAs), which are pivotal in numerous physiological processes and are implicated in several diseases.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit potent inhibitory activity against different isoforms of carbonic anhydrases. For instance, in vitro assays revealed that compounds structurally related to N,N-diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide show nanomolar inhibition against Vibrio cholerae carbonic anhydrases (VchCAs) .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine and benzenesulfonamide moieties significantly influence biological activity. Key findings include:

- Substituent Effects : The presence of bulky groups on the piperidine ring enhances inhibitory potency. For example, compounds with isopropyl or butyl substituents demonstrated improved selectivity for bacterial CAs over human isoforms .

- Positioning of Functional Groups : The meta and para positioning of substituents relative to the sulfonamide group affects binding affinity and selectivity. Compounds with para substitutions generally exhibited higher activity compared to their meta counterparts .

Case Studies and Experimental Data

Several studies have explored the biological efficacy of related compounds:

| Compound | Inhibition Constant (K_I) | Selectivity Index (SI) | Target |

|---|---|---|---|

| 7a | 673.2 nM | 6.2 | hCA I |

| 7e | 61.2 nM | 19.4 | hCA II |

| 7f | 23 nM | 8 | hCA IX |

These data illustrate the varying degrees of inhibition across different carbonic anhydrase isoforms, highlighting the potential for selective therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.